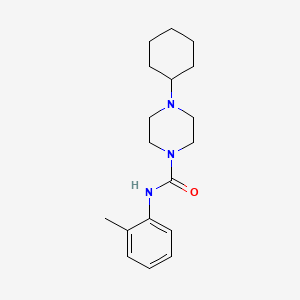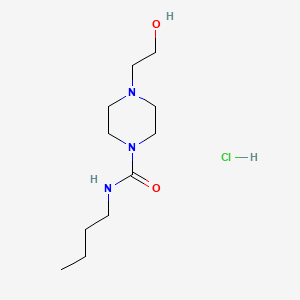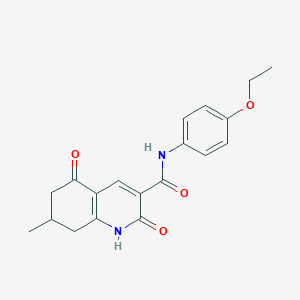
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying the nervous system and other biological processes.
Mecanismo De Acción
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide acts as an NMDA receptor antagonist by binding to the receptor and preventing the binding of glutamate, which is a neurotransmitter that activates the receptor. By blocking the activity of NMDA receptors, this compound can affect various biological processes that are regulated by these receptors.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to affect the release of various neurotransmitters, such as dopamine and acetylcholine. This compound has also been found to modulate the activity of ion channels, which are important for the transmission of electrical signals in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its ability to selectively block the activity of NMDA receptors. This allows researchers to study the role of these receptors in various biological processes without affecting other receptors or neurotransmitters. However, one limitation of using this compound is that it can be toxic at high concentrations, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research involving 4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide. One area of research is the development of new compounds that can selectively target NMDA receptors. Another area of research is the study of the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of this compound in combination with other compounds to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of cyclohexylamine with 2-methylphenylpiperazine in the presence of a carboxylic acid derivative. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide has been extensively used in scientific research as a tool to study the nervous system. It has been found to act as an NMDA receptor antagonist, which means it can block the activity of these receptors in the brain. This property has been used to study the role of NMDA receptors in various biological processes, such as learning and memory.
Propiedades
IUPAC Name |
4-cyclohexyl-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15-7-5-6-10-17(15)19-18(22)21-13-11-20(12-14-21)16-8-3-2-4-9-16/h5-7,10,16H,2-4,8-9,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGQORLBUHRSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)
![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)
![N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5321325.png)
![3-{2-[2-(1-isopropylpiperidin-4-yl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5321326.png)

![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)
